ZERENEX ZXG004858
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Overview
Description
ZERENEX ZXG004858 is a novel chemical entity developed by Zerenex Molecular Ltd. It is part of their extensive collection of heterocyclic compounds, which are known for their diverse applications in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZERENEX ZXG004858 involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups. The specific synthetic route and reaction conditions are proprietary to Zerenex Molecular Ltd. it typically involves the use of catalysts and ligands to facilitate asymmetric hydrogenation, C-C and C-X cross-coupling reactions, and chiral transformations .
Industrial Production Methods
Industrial production of this compound is carried out using optimized synthetic methods to ensure high yield and purity. The process involves large-scale reactions in controlled environments, followed by purification steps such as crystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
ZERENEX ZXG004858 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
ZERENEX ZXG004858 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with target proteins.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ZERENEX ZXG004858 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ZERENEX ZXG004858 include:
- Imidazoles
- Pyridines
- Pyrazines
- Piperizines
- Piperidines
Uniqueness
This compound stands out due to its unique structural features and functional groups, which confer specific properties and reactivity. Its design and synthesis are tailored to achieve desired biological and chemical activities, making it a valuable tool in research and development .
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydro-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-2-7-13-11(4-1)5-3-6-12(13)10-17-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWWPLJIBJJQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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